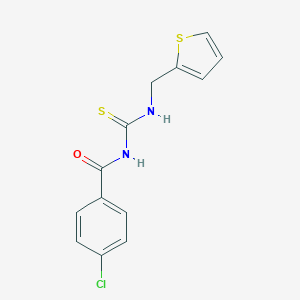![molecular formula C22H28N2O4 B250097 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide](/img/structure/B250097.png)
2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MPPEP and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wirkmechanismus
MPPEP selectively binds to and blocks the activity of mGluR5. This receptor is involved in the regulation of glutamate neurotransmission, which plays a crucial role in synaptic plasticity and learning and memory. By blocking the activity of mGluR5, MPPEP can modulate glutamate neurotransmission and affect the function of neural circuits in the brain.
Biochemical and Physiological Effects
MPPEP has been shown to affect various biochemical and physiological processes in the brain. It has been found to reduce the release of glutamate and dopamine in the brain, which can have an impact on mood and behavior. MPPEP has also been shown to affect the function of the prefrontal cortex, which is involved in executive function and decision-making.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPPEP in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific role of this receptor in various processes without affecting other receptors. However, one limitation of using MPPEP is its potential off-target effects, which can affect the interpretation of results.
Zukünftige Richtungen
There are several future directions for the study of MPPEP. One area of research is the potential therapeutic applications of MPPEP in neurological disorders such as depression, anxiety, and addiction. Another area of research is the role of mGluR5 in synaptic plasticity and learning and memory. Additionally, further studies are needed to better understand the potential off-target effects of MPPEP and to develop more selective compounds for studying mGluR5.
Synthesemethoden
The synthesis of MPPEP involves the reaction of 4-methylphenol with ethyl chloroacetate to form 2-(4-methylphenoxy)ethyl acetate. This intermediate is then reacted with 2-aminoethylamine to form the final product, 2-(4-methylphenoxy)-N-(2-{[2-(4-methylphenoxy)propanoyl]amino}ethyl)propanamide.
Wissenschaftliche Forschungsanwendungen
MPPEP has been used in various scientific studies, including neuropharmacology, neurobiology, and behavior studies. It has been found to have potential therapeutic applications in neurological disorders such as depression, anxiety, and addiction. MPPEP has also been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-N-[2-[2-(4-methylphenoxy)propanoylamino]ethyl]propanamide |
InChI |
InChI=1S/C22H28N2O4/c1-15-5-9-19(10-6-15)27-17(3)21(25)23-13-14-24-22(26)18(4)28-20-11-7-16(2)8-12-20/h5-12,17-18H,13-14H2,1-4H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
YBPKSDNJHMMWQW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCCNC(=O)C(C)OC2=CC=C(C=C2)C |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NCCNC(=O)C(C)OC2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)



![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![N-[4-(allyloxy)phenyl]-N'-cyclohexylurea](/img/structure/B250024.png)

![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![1-[2-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B250030.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)
